4,6-Dimethylpyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is known for its applications in various chemical reactions and industrial processes. It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a sulfonyl chloride group at position 3.
Vorbereitungsmethoden
The synthesis of 4,6-Dimethylpyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve the use of concentrated oleum and mercury salts as catalysts, with temperatures ranging from 180-230°C .
Analyse Chemischer Reaktionen
4,6-Dimethylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with ammonia to form sulfonyl amides.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the sulfonyl chloride group suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include ammonia, water, and various organic solvents. The major products formed from these reactions are sulfonyl amides and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylpyridine-3-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: The compound is involved in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of herbicides, plant growth regulators, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl amides and sulfonic acids . The molecular targets and pathways involved are primarily related to its ability to modify other molecules through sulfonylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,6-Dimethylpyridine-3-sulfonyl chloride include other pyridine-3-sulfonyl chlorides and their derivatives . These compounds share similar reactivity patterns but differ in their substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution with methyl groups at positions 4 and 6, which can influence its reactivity and applications.
Similar Compounds
- 2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride
- 2,5-Dichloro-4,6-dimethylpyridine-3-sulfonyl amide
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for numerous applications.
Eigenschaften
Molekularformel |
C7H8ClNO2S |
---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
4,6-dimethylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-6(2)9-4-7(5)12(8,10)11/h3-4H,1-2H3 |
InChI-Schlüssel |
QYGZYSGLAPPZMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.